REACTION_CXSMILES
|
C(OC([NH:11][CH2:12][C:13]([NH:15][CH2:16][CH:17]1[CH2:22][CH2:21][N:20]([C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:19][CH2:18]1)=[O:14])=O)C1C=CC=CC=1>[C].[Pd].CO>[NH2:11][CH2:12][C:13]([NH:15][CH2:16][CH:17]1[CH2:18][CH2:19][N:20]([C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])[CH2:21][CH2:22]1)=[O:14] |f:1.2|
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Name
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4-[[(N-(benzyloxycarbonyl)glycyl)amino]methyl]-1-(tert-butoxycarbonyl)piperidine
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Quantity
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6.26 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC(=O)NCC(=O)NCC1CCN(CC1)C(=O)OC(C)(C)C
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Name
|
palladium carbon
|
Quantity
|
620 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration through Celite
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Type
|
CONCENTRATION
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Details
|
the filtrate was then concentrated to thereby afford 4-[(glycylamino)methyl]-1-(tert- butoxycarbonyl)piperidine as a solid (3.84 g, 92%)
|
Name
|
|
Type
|
|
Smiles
|
NCC(=O)NCC1CCN(CC1)C(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |